molecular formula C23H18ClFN4O3 B2652540 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 946294-85-5

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2652540
CAS RN: 946294-85-5
M. Wt: 452.87
InChI Key: GVHIPUJRFCDPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18ClFN4O3 and its molecular weight is 452.87. The purity is usually 95%.
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Scientific Research Applications

Material Science and Polymer Applications

Polymer Synthesis and Properties

Studies on polymers incorporating oxadiazole and related heterocycles, like those by Hamciuc et al. (2005), discuss the synthesis and properties of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups and new fluorinated poly(1,3,4-oxadiazole-ether-imide)s. These polymers exhibit high thermal stability, solubility in organic solvents, and in some cases, fluorescence. Such characteristics are valuable for applications in electronics, coatings, and as materials with specific optical properties (Hamciuc et al., 2005); (Hamciuc, C., Hamciuc, E., & Brumǎ, M., 2005).

Pharmaceutical Research

Antimicrobial Agents

Research by Parikh and Joshi (2014) on 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds highlights their potential as antimicrobial agents. These compounds have shown notable efficacy against a range of bacterial and fungal strains, indicating the relevance of oxadiazole derivatives in developing new antimicrobial treatments (Parikh & Joshi, 2014).

α-Glucosidase Inhibitors

A novel synthetic route to 1,3,4-oxadiazole derivatives by Iftikhar et al. (2019) demonstrated compounds with potent α-glucosidase inhibitory potential. Such inhibitors are essential for managing conditions like diabetes, showcasing the therapeutic potential of oxadiazole derivatives in medical research (Iftikhar et al., 2019).

Chemical Synthesis and Characterization

Synthetic Methods and Structural Characterization

The synthesis of N-substituted derivatives of azinane-bearing 1,3,4-oxadiazole nucleus by Iqbal et al. (2017) not only highlights a methodological approach to creating these compounds but also their antibacterial potential. This research underscores the versatility of oxadiazole derivatives in synthesizing compounds with potential biological activities (Iqbal et al., 2017).

properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O3/c1-13-9-14(2)29(12-19(30)26-18-8-4-7-17(25)11-18)23(31)20(13)22-27-21(28-32-22)15-5-3-6-16(24)10-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHIPUJRFCDPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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